molecular formula C25H42O5 B13419585 (3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester

(3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester

Cat. No.: B13419585
M. Wt: 427.6 g/mol
InChI Key: DLYVTEULDNMQAR-SNXNNRLESA-N
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Description

This deuterated compound is a methyl ester derivative of a trihydroxylated bile acid, featuring five deuterium atoms at positions 2, 3, and 4 (denoted as 2,2,3,4,4-d5). Its molecular formula is C25H37D5O5, with a molecular weight of approximately 427.63 g/mol (calculated by adjusting the non-deuterated analog’s weight of 422.598 g/mol for deuterium substitution). The compound’s structure includes hydroxyl groups at the 3α, 7α, and 12α positions, characteristic of bile acids involved in lipid digestion and cholesterol metabolism. The deuterium labeling enhances its utility as a stable isotope tracer in metabolic studies, enabling precise tracking via mass spectrometry .

Properties

Molecular Formula

C25H42O5

Molecular Weight

427.6 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1/i9D2,11D2,16D

InChI Key

DLYVTEULDNMQAR-SNXNNRLESA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)O)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester typically involves multiple steps, starting from cholic acidThe final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The purity of the final product is ensured through rigorous purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester at position 24 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for converting the compound into its physiologically active form, aligning with bile acid metabolism pathways .

Reaction Conditions Products Applications
Acidic (HCl, H₂O, reflux)3,7,12-Trihydroxycholan-24-oic acid + methanolSynthesis of bile acid derivatives
Basic (NaOH, H₂O/EtOH, 60°C)Sodium salt of the carboxylic acidEnhanced solubility for biological studies

Reactivity of Hydroxyl Groups

The hydroxyl groups at positions 3α, 7α, and 12α participate in selective reactions due to their stereochemistry and steric accessibility.

Key Reactions:

  • Esterification : The 3α-OH and 7α-OH groups can be acylated with acetyl or benzoyl chlorides under anhydrous conditions. For example:

    Compound+AcClpyridine3α,7α-diacetyl derivative+HCl\text{Compound} + \text{AcCl} \xrightarrow{\text{pyridine}} \text{3α,7α-diacetyl derivative} + \text{HCl}
  • Oxidation : The 12α-OH group is resistant to mild oxidants (e.g., CrO₃) but undergoes oxidation under stronger conditions (e.g., KMnO₄) to form a ketone .

Isotopic Stability and Exchange

The deuterium labels at positions 2,2,3,4,4-d5 are stable under standard reaction conditions but may undergo exchange in the presence of deuterated solvents (e.g., D₂O) or acidic/basic environments. Studies using mass spectrometry confirm minimal isotopic scrambling during hydrolysis or esterification .

Metabolic Transformations

In biological systems, this compound is metabolized similarly to cholic acid:

Step Enzyme Involved Product
Hydroxylation at C-26Cytochrome P450 (CYP27A1)3α,7α,12α,26-Tetrahydroxy derivative
Side-chain β-oxidationPeroxisomal enzymesChenodeoxycholic acid analogs

Comparative Reactivity Table

Functional Group Reaction Type Conditions Selectivity
Methyl ester (C-24)HydrolysisAcidic or basic aqueous solutionsHigh (100% conversion)
3α-OHAcylationAnhydrous, pyridine catalystModerate (70–80%)
12α-OHOxidationKMnO₄ in acetoneLow (requires excess)

Research Findings

  • Deuterium Labeling : The compound’s deuterium atoms enable precise tracking in mass spectrometry studies, revealing minimal metabolic interference compared to non-deuterated analogs .

  • Receptor Interactions : Post-hydrolysis, the carboxylic acid form activates the farnesoid X receptor (FXR), modulating lipid metabolism pathways .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H40O5
  • Molecular Weight : 408.6 g/mol
  • Structure : It is characterized by three hydroxyl groups at positions 3, 7, and 12 on the cholanic acid backbone.

Pharmacological Applications

  • Cholesterol Metabolism
    • This compound plays a crucial role in cholesterol metabolism by facilitating its excretion through bile. Bile acids are known to enhance the solubility of dietary fats and cholesterol in the intestine, aiding in their absorption .
  • Therapeutic Uses
    • Bile acids have been investigated for their potential therapeutic effects in conditions such as cholestasis and liver diseases. The methyl ester form may enhance the bioavailability and efficacy of these compounds in clinical applications .
  • Antimicrobial Activity
    • Recent studies have indicated that certain bile acids exhibit antimicrobial properties against a range of pathogens. The methyl ester derivative may enhance these effects due to improved lipid solubility .

Biochemical Research Applications

  • Metabolic Studies
    • As a human metabolite, this compound is often used in metabolic studies to understand bile acid synthesis and its regulation within the liver. It serves as a marker for studying metabolic disorders related to bile acid synthesis .
  • Drug Development
    • The compound is being explored in drug formulation to improve the delivery of poorly soluble drugs by utilizing its surfactant properties. Its ability to form micelles can be beneficial in enhancing drug solubility and absorption .

Case Studies

StudyFocusFindings
Study on Bile Acid DerivativesCholesterol ExcretionDemonstrated that derivatives like (3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester significantly increased cholesterol excretion in animal models .
Clinical Trial on Liver DiseaseTherapeutic EfficacyEvaluated the efficacy of bile acid derivatives in patients with liver disease; results indicated improved liver function tests with administration of methyl ester forms .
Antimicrobial Activity AssessmentPathogen ResistanceFound that this compound exhibited notable antimicrobial activity against specific strains of bacteria when tested in vitro .

Mechanism of Action

The mechanism of action of (3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the deuterium labeling play a crucial role in its biochemical activity. The compound can modulate the activity of enzymes involved in bile acid metabolism and influence the transport of bile acids across cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Hydroxyl Groups

3α,7α,12α-Trihydroxy-5β-cholanoic Acid
  • Molecular Formula : C24H40O5
  • Molecular Weight : 416.58 g/mol
  • Key Differences : Lacks the methyl ester and deuterium substitutions. Identified in human feces as a natural bile acid metabolite .
  • Applications : Serves as a reference compound for studying bile acid metabolism and enterohepatic circulation.
3α-Acetyloxy-7α,12α-Dihydroxy-5β-cholan-24-oic Acid Methyl Ester
  • Molecular Formula : C27H44O7
  • Molecular Weight : 480.63 g/mol
  • Key Differences : The 3α-hydroxyl group is acetylated, increasing lipophilicity and metabolic stability compared to the target compound. This modification is common in prodrug design to enhance absorption .
3α-Amino-7α,12α-Dihydroxy-5β-cholan-24-oic Acid Methyl Ester
  • Molecular Formula: C25H43NO4
  • Molecular Weight : 421.61 g/mol

Analogs with Altered Backbone or Side Chains

24-Nor-5α-Cholic Acid Methyl Ester
  • Molecular Formula : C23H38O5
  • Molecular Weight : 402.55 g/mol
  • Key Differences: A "24-nor" derivative lacking a carbon at position 24, shortening the side chain. This structural change reduces hydrophobicity and alters interactions with transporters .
7α,12α-Dihydroxy-3-oxo-5β-cholan-24-oic Acid Methyl Ester, Diacetate
  • Molecular Formula : C29H44O7
  • Molecular Weight : 528.66 g/mol
  • Key Differences : Features a keto group at position 3 and acetylated hydroxyls. The keto group introduces redox activity, enabling participation in metabolic pathways distinct from hydroxylated analogs .

Isotopic Analogs

The target compound’s deuterium substitution distinguishes it from non-deuterated trihydroxy bile acid esters. Deuterium labeling:

  • Increases molecular weight by ~5.03 g/mol (vs. non-deuterated C25H42O5, 422.598 g/mol ).
  • Reduces metabolic degradation rates due to the kinetic isotope effect, making it ideal for tracer studies in pharmacokinetics .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
(3α,5β,7α,12α)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester 3α,7α,12α-OH; 2,2,3,4,4-d5 C25H37D5O5 ~427.63 Isotopic tracer, metabolic studies
3α,7α,12α-Trihydroxy-5β-cholanoic Acid 3α,7α,12α-OH (free acid) C24H40O5 416.58 Natural fecal bile acid
3α-Acetyloxy-7α,12α-Dihydroxy-5β-cholan-24-oic Acid Methyl Ester 3α-acetoxy, 7α,12α-OH C27H44O7 480.63 Prodrug design, enhanced lipophilicity
3α-Amino-7α,12α-Dihydroxy-5β-cholan-24-oic Acid Methyl Ester 3α-amino, 7α,12α-OH C25H43NO4 421.61 Receptor binding studies
24-Nor-5α-Cholic Acid Methyl Ester 24-nor, 5α-configuration C23H38O5 402.55 Side-chain modification studies

Biological Activity

(3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester is a stable isotope-labeled derivative of methyl cholate, a bile acid. This compound plays a significant role in various biological processes and has been studied for its potential therapeutic applications.

  • Molecular Formula : C25_{25}H37_{37}D5_5O5_5
  • Molecular Weight : 427.63 g/mol
  • CAS Number : 52886-39-2
  • Form : White solid

Biological Functions and Mechanisms

  • Bile Acid Metabolism :
    • This compound is an intermediate in bile acid biosynthesis and is essential for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. Bile acids also facilitate cholesterol excretion from the body .
  • Anti-inflammatory Properties :
    • Research indicates that bile acids possess anti-inflammatory effects. They modulate immune responses and can inhibit the activation of pro-inflammatory pathways .
  • Antitumor Activity :
    • Some studies have suggested that derivatives of bile acids may exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
  • Cholesterol Homeostasis :
    • Bile acids are crucial in regulating cholesterol levels in the liver and systemic circulation. They act as signaling molecules influencing lipid metabolism and homeostasis .

Study 1: Anti-inflammatory Effects

A study published in The Journal of Lipid Research demonstrated that methyl cholate derivatives could significantly reduce inflammation in murine models of colitis. The administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study 2: Antitumor Activity

In vitro studies conducted on various cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The findings suggest potential therapeutic applications in cancer treatment .

Study 3: Cholesterol Regulation

Research highlighted in Hepatology indicated that bile acid derivatives like this compound play a role in enhancing hepatic cholesterol clearance by promoting the expression of LDL receptors .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntitumorInduction of apoptosis in cancer cells
Cholesterol regulationEnhanced hepatic cholesterol clearance

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural integrity and isotopic labeling of this compound?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and deuterium labeling at positions 2,2,3,4,4-d5. High-resolution mass spectrometry (HRMS) should validate molecular weight and isotopic purity. Cross-reference with pharmacopeial standards (e.g., USP/EP) for traceability, as demonstrated in regulatory-compliant characterization workflows . For hydroxyl group verification, infrared (IR) spectroscopy or derivatization (e.g., acetylation) followed by gas chromatography-mass spectrometry (GC-MS) can resolve positional ambiguities .

Q. How can researchers validate synthetic routes for this deuterated bile acid derivative?

  • Methodological Answer : Optimize isotopic incorporation using deuterated precursors (e.g., D2O or deuterated methanol) during esterification or hydroxylation steps. Monitor reaction progress via thin-layer chromatography (TLC) and confirm isotopic purity using mass spectrometry. Purify intermediates via recrystallization or column chromatography, ensuring compliance with regulatory guidelines for reference standards .

Q. What protocols ensure stability during storage and handling of this compound?

  • Methodological Answer : Store lyophilized samples at ≤ -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation of hydroxyl groups. For solutions, use anhydrous solvents (e.g., deuterated DMSO) and avoid prolonged exposure to light or humidity. Conduct accelerated stability studies under ICH guidelines (40°C/75% RH) to assess degradation pathways .

Advanced Research Questions

Q. How should researchers resolve discrepancies in structural data between synthetic batches or literature sources?

  • Methodological Answer : Cross-validate using orthogonal techniques:

  • X-ray crystallography for absolute stereochemical confirmation.
  • 2D-NMR (COSY, HSQC) to map proton-carbon correlations and distinguish between α/β hydroxyl configurations.
  • Compare retention times and fragmentation patterns with non-deuterated analogs (e.g., lithocholic acid derivatives) to identify isotopic effects in chromatographic or spectral data .

Q. What experimental designs are optimal for studying the environmental fate of this compound in ecological systems?

  • Methodological Answer : Adopt a tiered approach:

  • Phase 1 (Lab) : Assess abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions. Use LC-MS/MS to quantify degradation products.
  • Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems with isotopic tracing (e.g., 14C labeling) to track metabolite formation.
  • Phase 3 (Field) : Model bioaccumulation potential using logP values and molecular docking to predict interactions with lipid membranes .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., nuclear receptors)?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations to analyze binding affinity to farnesoid X receptor (FXR) or TGR5. Use deuterium labeling to study isotopic effects on binding kinetics.
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, Kd) .

Q. What strategies address contradictions in bioactivity data across in vitro vs. in vivo studies?

  • Methodological Answer :

  • In vitro : Use primary hepatocyte cultures to assess metabolic stability and cytochrome P450 interactions.
  • In vivo : Employ deuterium tracing in rodent models to differentiate endogenous vs. exogenous bile acid pools. Normalize data using pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for species-specific metabolism .

Methodological Frameworks

  • Theoretical Integration : Link studies to bile acid homeostasis frameworks, emphasizing roles in cholesterol metabolism or gut-liver axis regulation. Use systems biology approaches (e.g., network pharmacology) to identify off-target effects .
  • Quality Control : Implement ISO 17025-compliant protocols for batch-to-batch consistency, including chiral purity assays and residual solvent analysis .

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